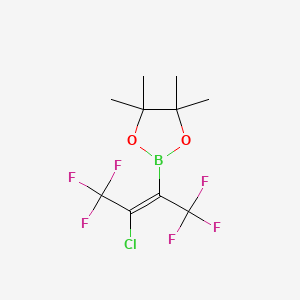
2-(3-Chloro-1,1,1,4,4,4-hexafluorobut-2-EN-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Chloro-1,1,1,4,4,4-hexafluorobut-2-EN-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: is a complex organic compound characterized by its unique structure, which includes a boron-containing dioxaborolane ring and a hexafluorobutene moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Chloro-1,1,1,4,4,4-hexafluorobut-2-EN-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of a suitable boronic acid or boronate ester with a halogenated hexafluorobutene derivative. The reaction conditions often require the presence of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for scaling up the synthesis while maintaining the quality of the product.
化学反応の分析
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Addition Reactions: The double bond in the hexafluorobutene moiety can participate in addition reactions with various electrophiles.
Oxidation and Reduction: The boron-containing dioxaborolane ring can be oxidized or reduced under specific conditions, leading to different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or dimethyl sulfoxide (DMSO).
Addition Reactions: Electrophiles like bromine or hydrogen chloride in solvents like dichloromethane.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted derivatives, while addition reactions can lead to halogenated or hydrogenated products.
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers
Biology and Medicine: In biological research, the compound can be used as a probe or a precursor for the synthesis of bioactive molecules. Its fluorinated moiety is of particular interest in medicinal chemistry for the development of drugs with improved metabolic stability and bioavailability.
Industry: In the industrial sector, the compound is utilized in the production of specialty materials, such as fluorinated polymers and coatings. Its stability and reactivity make it suitable for various applications, including electronics and surface treatments.
作用機序
The mechanism by which 2-(3-Chloro-1,1,1,4,4,4-hexafluorobut-2-EN-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects is primarily through its reactivity with various nucleophiles and electrophiles. The molecular targets and pathways involved depend on the specific application and the nature of the interacting species. For example, in organic synthesis, the compound may act as a nucleophile or electrophile, facilitating the formation of new chemical bonds.
類似化合物との比較
- 2-(3-Bromo-1,1,1,4,4,4-hexafluorobut-2-EN-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-(3-Iodo-1,1,1,4,4,4-hexafluorobut-2-EN-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-(3-Fluoro-1,1,1,4,4,4-hexafluorobut-2-EN-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness: The uniqueness of 2-(3-Chloro-1,1,1,4,4,4-hexafluorobut-2-EN-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane lies in its specific combination of a chlorinated and fluorinated moiety with a boron-containing ring. This combination imparts distinct chemical properties, such as high reactivity and stability, making it valuable for various applications in synthesis and materials science.
特性
分子式 |
C10H12BClF6O2 |
|---|---|
分子量 |
324.46 g/mol |
IUPAC名 |
2-[(Z)-3-chloro-1,1,1,4,4,4-hexafluorobut-2-en-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C10H12BClF6O2/c1-7(2)8(3,4)20-11(19-7)5(9(13,14)15)6(12)10(16,17)18/h1-4H3/b6-5+ |
InChIキー |
YQHNOYGPVICANN-AATRIKPKSA-N |
異性体SMILES |
B1(OC(C(O1)(C)C)(C)C)/C(=C(\C(F)(F)F)/Cl)/C(F)(F)F |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C(=C(C(F)(F)F)Cl)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


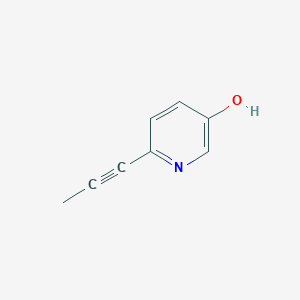
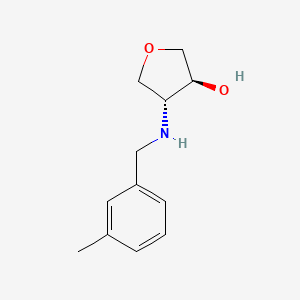
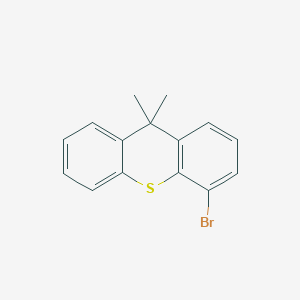
![2-Methyl-3-[6-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine](/img/structure/B13366457.png)
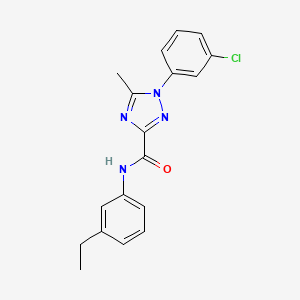
![2-(4-Chlorophenyl)-7-azabicyclo[2.2.1]heptane](/img/structure/B13366463.png)
![N-(2-chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B13366469.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[4-(2,4-difluorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B13366472.png)
![6-(2-Chloro-5-iodophenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366478.png)
![6-(5-Methyl-3-isoxazolyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366488.png)
![1-(4-methylphenyl)-N-[2-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13366489.png)
![1-Benzyl-4-[(4-ethylcyclohexyl)carbonyl]piperazine](/img/structure/B13366490.png)
![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 2-(furan-2-yl)quinoline-4-carboxylate](/img/structure/B13366503.png)
![3-[(Benzylsulfanyl)methyl]-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366517.png)
